molecular formula C10H17N3O2S B1274042 3-Amino-4-(diethylamino)benzenesulfonamide CAS No. 41893-78-1

3-Amino-4-(diethylamino)benzenesulfonamide

Cat. No.: B1274042
CAS No.: 41893-78-1
M. Wt: 243.33 g/mol
InChI Key: IDVXYIQBYRMGDH-UHFFFAOYSA-N
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Description

3-Amino-4-(diethylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a diethylamino group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(diethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-(diethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced intraocular pressure in glaucoma or inhibition of tumor growth in cancer . The compound may also interact with other proteins and enzymes, modulating their activity and leading to diverse biological outcomes .

Comparison with Similar Compounds

  • 4-Amino-N,N-diethylbenzenesulfonamide
  • 3-Nitro-4-(diethylamino)benzenesulfonamide
  • 4-(Diethylamino)benzenesulfonamide

Comparison: 3-Amino-4-(diethylamino)benzenesulfonamide is unique due to the presence of both an amino group and a diethylamino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .

Properties

IUPAC Name

3-amino-4-(diethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVXYIQBYRMGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395358
Record name 3-amino-4-(diethylamino)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41893-78-1
Record name 3-amino-4-(diethylamino)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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